![molecular formula C8H7ClN6 B14134678 N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring via a methylideneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and electronic properties .
Méthodes De Préparation
The synthesis of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles. Common reagents used in these reactions include sodium azide, zinc salts, and various acids and bases.
Applications De Recherche Scientifique
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides.
Material Sciences: The compound is utilized in the synthesis of high-energy materials, such as propellants and explosives, due to its stability and energy content.
Mécanisme D'action
The mechanism of action of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
- 1-[(E)-(2,6-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(3,5-dichloro-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The uniqueness of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine lies in its specific chlorophenyl substitution, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H7ClN6 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+ |
Clé InChI |
SDODACPDKHBEAQ-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NN2C(=NN=N2)N)Cl |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


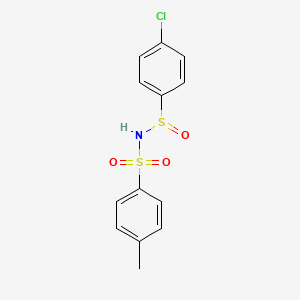
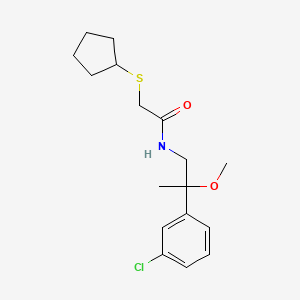
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)

![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
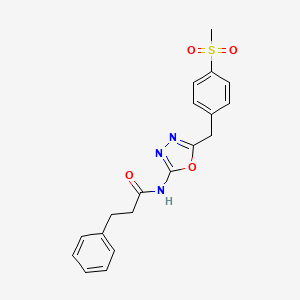
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
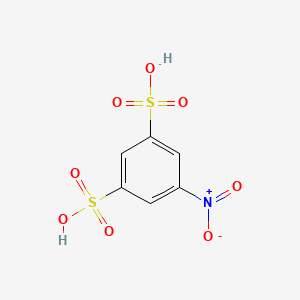
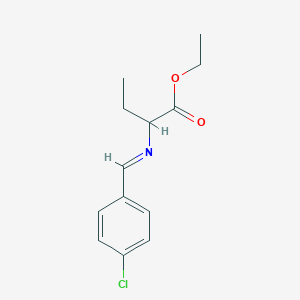
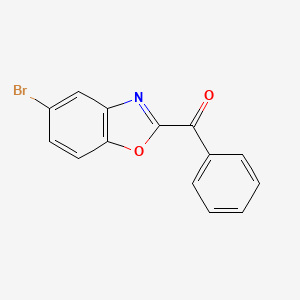
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)

![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
